methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
methyl 2-fluoro-4-(1-methylpyrazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)8-3-4-10(11(13)5-8)12(16)17-2/h3-7H,1-2H3 |
InChI Key |
KDEGAMJGEZFYPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves:
- Functionalization of a fluorinated benzoic acid or derivative.
- Coupling of the aromatic ring with a 1-methylpyrazole moiety.
- Final esterification to yield the methyl ester.
This approach is often realized through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronate esters of pyrazoles and halogenated fluorobenzoates.
Key Experimental Procedures
Preparation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate Core
- A typical method involves starting with 3-bromo-2-fluorobenzoic acid derivatives, which are converted into their corresponding esters.
- The pyrazole boronate ester, specifically 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is prepared or commercially obtained.
- The coupling is catalyzed by palladium complexes such as XPhos Pd G2 or RuPhos Pd G2 under nitrogen atmosphere.
- The reaction medium is often dioxane with aqueous potassium phosphate as the base.
- Reaction conditions typically include heating at 80 °C overnight.
This procedure, while reported for a benzamide derivative, closely parallels the preparation of the methyl ester variant, differing mainly in the esterification step.
Esterification to Methyl Ester
- Esterification of the corresponding carboxylic acid or acid chloride with methanol under acidic or catalytic conditions is a standard approach.
- Alternatively, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
- Literature indicates that esterification following coupling is feasible and yields the methyl ester of the target compound.
Alternative Synthetic Routes
One-Pot Pyrazole Formation and Functionalization
- Some methods involve the synthesis of pyrazole derivatives via condensation of hydrazines with fluorinated acetophenones, followed by chlorination and subsequent coupling.
- For example, hydrazone derivatives are formed by refluxing 4-hydrazinobenzoic acid with fluorophenyl ethanones in ethanol, followed by reaction with phosphorous oxychloride in N,N-dimethylformamide to introduce aldehyde functionality, which can be further elaborated to pyrazoles.
Microwave-Assisted Cross-Coupling
Data Table: Summary of Key Preparation Steps and Conditions
Full Research Findings and Discussion
- The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most reliable and widely used method to attach the 1-methylpyrazolyl group onto the fluorinated aromatic ring.
- The choice of ligand (XPhos, RuPhos) and base (potassium phosphate) is critical for reaction efficiency and selectivity.
- The presence of the fluorine atom at the ortho position relative to the ester group influences the reactivity and regioselectivity of the coupling.
- Purification is typically achieved by reverse phase chromatography with acidified acetonitrile/water gradients.
- Yields reported for similar benzamide derivatives are in the range of 20-30%, suggesting moderate efficiency but high purity products.
- Alternative methods such as microwave-assisted cyanation and one-pot pyrazole formation offer routes to structurally related compounds but are less commonly applied directly to this ester.
- The esterification step is generally straightforward, often performed after the coupling to avoid incompatibility of ester groups with coupling conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Oxidized derivatives of the benzoate.
Reduction: Reduced forms of the benzoate.
Hydrolysis: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions .
Comparison with Similar Compounds
Data Table: Key Properties of Methyl 2-Fluoro-4-(1-Methyl-1H-Pyrazol-4-yl)Benzoate and Analogs
Biological Activity
Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom substitution, which enhances its metabolic stability and influences its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Chemical Formula : CHFNO
- Molecular Weight : 220.203 g/mol
- CAS Number : 1178280-85-7
The structure of this compound includes a benzoate moiety and a pyrazole ring, which are known to contribute to various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing pyrazole rings can modulate several biological pathways. This compound may interact with specific enzymes and receptors involved in cell growth and apoptosis. The presence of the fluorine atom is believed to enhance binding affinity to these targets.
Interaction Studies
Initial studies suggest that this compound may influence:
- Inflammation Pathways : Potential inhibition of pro-inflammatory cytokines.
- Cancer Progression : Modulation of pathways associated with tumor growth and metastasis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study on Anticancer Activity
In a recent study, various pyrazole derivatives, including this compound, were screened against multiple cancer cell lines. The results indicated significant cytotoxic effects, with IC values comparable to established anticancer agents. Further mechanistic studies are required to elucidate the specific pathways affected by this compound.
Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. Preliminary results suggested that this compound could inhibit the production of inflammatory markers in vitro, indicating its potential as a therapeutic agent in inflammatory diseases.
Future Directions
Given the promising biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways modulated by this compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
- Development of Derivatives : Synthesizing analogs with improved potency or selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
